8-(Trifluoromethyl)isoquinolin-1-amine
Description
8-(Trifluoromethyl)isoquinolin-1-amine is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a trifluoromethyl (-CF₃) group at position 8 and an amine (-NH₂) group at position 1. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine group provides a site for hydrogen bonding or further functionalization .
Properties
IUPAC Name |
8-(trifluoromethyl)isoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-4-5-15-9(14)8(6)7/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEUCZCQZYUARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Bischler–Napieralski reaction, which involves the cyclization of N-(phenethyl)trifluoroacetamides . Another approach is the Pictet–Gams reaction, which utilizes N-(2-aryl-3,3,3-trifluoro-2-methoxypropyl)amides of acetic or cinnamic acids .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal catalysts or catalyst-free processes in water, which are environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)isoquinolin-1-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, halogens, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield isoquinolinones, while reduction reactions may produce tetrahydroisoquinolines .
Scientific Research Applications
8-(Trifluoromethyl)isoquinolin-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate cellular signaling pathways, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₁₀H₇F₃N₂ (same as its positional isomers) .
- Molecular Weight : 212.17 g/mol .
- SMILES : C1=CC2=C(C=CN=C2N)C=C1C(F)(F)F (for 6-CF₃ isomer; positional variations alter the SMILES string) .
Positional Isomers
6-(Trifluoromethyl)isoquinolin-1-amine
- Substituents : CF₃ at position 6, NH₂ at position 1.
- Applications : Used as a building block in drug discovery, particularly for synthesizing kinase inhibitors .
- Synthesis : Prepared via palladium-catalyzed cross-coupling or nucleophilic substitution reactions .
5-(Trifluoromethyl)isoquinolin-8-amine
- Substituents : CF₃ at position 5, NH₂ at position 7.
- Safety Profile : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Functional Group Variations
5-(3-Fluorophenoxy)isoquinolin-8-amine
- Substituents: A 3-fluorophenoxy group replaces CF₃ at position 3.
Tetrahydroisoquinoline Derivatives (e.g., CXCR4 Antagonists)
- Structure: Saturated isoquinoline rings (e.g., tetrahydroisoquinoline) with piperidine or pyridine extensions.
- Example: (S)-N-(((R)-5-(4-aminopiperidin-1-yl)-1,2,3,4-tetrahydroisoquinolin-3-yl)methyl)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine.
- Application: Designed as CXCR4 antagonists for cancer therapy; the saturated ring improves solubility but reduces aromaticity compared to 8-CF₃ isoquinoline .
Pharmacological and Physicochemical Properties
| Property | 8-(Trifluoromethyl)isoquinolin-1-amine | 6-CF₃ Isomer | 5-CF₃ Isomer | Tetrahydroisoquinoline Analogs |
|---|---|---|---|---|
| LogP (Predicted) | ~2.5 (high lipophilicity) | ~2.4 | ~2.6 | ~1.8 (due to saturation) |
| Hydrogen Bond Donors | 1 (NH₂) | 1 | 1 | 2-3 (additional amines) |
| Metabolic Stability | High (CF₃ resists oxidation) | High | High | Moderate |
| Target Affinity | Unknown (research stage) | Kinases | Unreported | CXCR4 receptors |
Notes:
Biological Activity
8-(Trifluoromethyl)isoquinolin-1-amine, also known as DIPPA hydrochloride, has garnered attention in recent years due to its unique biological properties and potential therapeutic applications. This compound primarily functions as a selective antagonist of the κ-opioid receptor, which is implicated in various physiological processes, including pain modulation, mood regulation, and stress responses.
Target Receptor : The primary target of this compound is the κ-opioid receptor (KOR). This receptor is part of the opioid receptor family, which also includes μ-opioid and δ-opioid receptors.
Mode of Action : As a selective antagonist, this compound binds to the KOR and prevents its activation by endogenous or exogenous agonists. This blockade can lead to significant changes in cellular signaling pathways associated with pain perception and emotional responses.
Biochemical Pathways : The interaction with KOR influences various biochemical pathways. For instance, studies indicate that DIPPA hydrochloride can alter gene expression and cell signaling related to opioid pathways, potentially affecting behaviors such as feeding and anxiety.
In Vivo Studies
Research involving animal models has demonstrated that this compound can significantly affect feeding behavior. In Wistar Kyoto rats, administration of this compound decreased the latency to feed, suggesting an anxiolytic effect.
Dosage Effects
The effects of this compound vary with dosage. Higher doses have been associated with increased immobility in specific rat strains compared to control groups, indicating a potential impact on mood and activity levels.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other known κ-opioid receptor antagonists:
| Compound Name | Type | Unique Properties |
|---|---|---|
| Nor-Binaltorphimine | Selective KOR antagonist | Reversible binding |
| JDTic | Potent KOR antagonist | High selectivity but different structure |
| GNTI | Selective KOR antagonist | Used in research on mood disorders |
| DIPPA Hydrochloride | Irreversible KOR antagonist | Long-lasting effects due to irreversible binding |
DIPPA hydrochloride stands out due to its irreversible binding to the KOR, which may provide prolonged therapeutic effects compared to reversible antagonists. This property makes it particularly valuable for research into chronic conditions where sustained receptor inhibition is beneficial.
Case Studies and Research Findings
Recent studies have explored the cytotoxicity of related compounds, specifically derivatives of 2-(trifluoromethyl)quinolin-4-amine. These derivatives have shown promising anti-proliferative activities against various cancer cell lines (e.g., PC3, K562, HeLa), with some compounds exhibiting IC50 values lower than traditional chemotherapeutics like combretastatin A-4. For example:
- Compound 5e demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 0.01 µM , indicating its potential as a microtubule-targeted agent .
Future Directions
The ongoing exploration of this compound's biological activity suggests several promising avenues for future research:
- Anxiety and Depression : Further studies could elucidate its potential role in treating anxiety and depressive disorders through its action on the KOR.
- Cancer Therapy : Investigating its efficacy as a microtubule inhibitor could open new pathways for cancer treatment.
- Metabolic Disorders : Given its influence on feeding behavior, this compound may also be explored for applications in obesity and metabolic syndrome.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
